molecular formula C48H58ClN9O5S3 B606350 BRD4 degrader AT1 CAS No. 2098836-45-2

BRD4 degrader AT1

Numéro de catalogue B606350
Numéro CAS: 2098836-45-2
Poids moléculaire: 972.68
Clé InChI: SQNZDYHMCMIGGV-TZPPCSJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BRD4 degrader AT1 is a PROTAC (proteolysis-targeting chimera) that is connected by ligands for von Hippel-Lindau and BRD4 . It is a highly selective Brd4 degrader, with a Kd of 44 nM for Brd4 BD2 in cells . It is an analogue of MZ1 and shows improved selectivity for BRD4 degradation . It is a novel, potent, and highly selective PROTAC-based BRD4 degrader .


Chemical Reactions Analysis

BRD4 degrader AT1 is expected to regulate biomolecular condensates dynamically by degrading/recovering key molecules in biomolecular condensates . It has been found that BRD4-targeting PROTACs can significantly reduce the BRD4 condensates .

Applications De Recherche Scientifique

Cancer Therapeutics

BRD4 degrader AT1: has shown promise in the treatment of various cancers. By targeting BRD4, a member of the BET family of proteins, AT1 can inhibit the expression of oncogenes like MYC . This selective degradation of BRD4 leads to the disruption of cancer cell proliferation and survival, offering a novel approach to cancer therapy.

Epigenetic Regulation

The ability of AT1 to degrade BRD4 plays a significant role in epigenetic regulation. BRD4 is known to read acetylated lysine residues on histones, influencing gene expression. AT1’s action can thus modulate the epigenetic landscape, affecting processes like DNA damage repair and chromatin remodeling .

Inflammatory Diseases

Inflammation-related genes are often regulated by BCPs like BRD4. AT1 can be used to study the impact of BRD4 degradation on inflammatory pathways, potentially leading to new treatments for diseases where inflammation is a key factor .

Cardiovascular Research

BRD4 has been implicated in cardiovascular diseases, and AT1’s ability to degrade BRD4 offers a tool for researchers to explore new therapeutic strategies for conditions such as atherosclerosis and heart failure .

Liquid-Liquid Phase Separation (LLPS) Studies

AT1 has been utilized as a tool to study biomolecular condensates formed by LLPS. By degrading BRD4, researchers can observe changes in these condensates, which are crucial for biological processes like RNA transcription and cell signaling regulation .

Viral Infection Research

BRD4 is involved in the lifecycle of various viruses. Using AT1 to degrade BRD4 can provide insights into the role of BCPs in viral infections and may lead to new antiviral therapies .

Mécanisme D'action

Target of Action

The primary target of the BRD4 degrader AT1 is the Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 has emerged as the primary therapeutic target over other family members such as BRD2, BRD3, and T . BRD4 plays a crucial role in regulating inflammation and oxidative stress, which are tightly related to disease development and progression .

Mode of Action

The BRD4 degrader AT1 operates through the Proteolysis-Targeting Chimera (PROTAC) technology . PROTACs are bifunctional molecules that induce the ubiquitination of target proteins through the ubiquitin-proteasome system, leading to the degradation of the target proteins . The BRD4 degrader AT1 is a PROTAC connected by ligands for von Hippel-Lindau and BRD4, and it exhibits high selectivity for BRD4 . It can degrade BRD4 efficiently, quickly, reversibly, and dynamically .

Biochemical Pathways

The BRD4 degrader AT1 affects several biochemical pathways. It has been observed to inhibit the macrophage/oncostatin M-induced activation of the JAK/STAT pathway . Moreover, it has been found to suppress growth and viability in various cell lines and in primary patient-derived cells, including CD34+/CD38 and CD34+/CD38+ leukemic stem and progenitor cells .

Pharmacokinetics

It’s worth noting that the compound shows high selectivity for brd4 in cells, with a kd of 44 nm . This suggests that the compound has a strong affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The BRD4 degrader AT1 has significant molecular and cellular effects. It has been observed to induce the degradation of BRD4, leading to inhibited cell growth and induction of cell apoptosis and cycle arrest in vitro . Furthermore, it has been found to reduce inflammation and oxidative stress after stroke .

Action Environment

The action of the BRD4 degrader AT1 can be influenced by environmental factors. For instance, it has been found that the BRD4 degrader can overcome osteoblast-induced drug resistance in AML and ALL cells . This suggests that the cellular environment and the presence of other cell types can influence the action, efficacy, and stability of the compound.

Orientations Futures

The future directions of BRD4 degrader AT1 research could involve the use of PROTACs as a suitable tool to disturb BRD4 condensates within cells. This could be employed in the study of the kinetics and molecular mechanisms of BRD4 phase separation .

Propriétés

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZDYHMCMIGGV-TZPPCSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58ClN9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRD4 degrader AT1

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